Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene (CAS 1214349-66-2)
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of therapeutic candidates.[1][2] Among these, the difluoromethoxy (–OCHF₂) group has garnered significant attention for its unique ability to modulate key physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene (CAS 1214349-66-2), a valuable building block for researchers and scientists engaged in the design and synthesis of novel small molecules.
The presence of the difluoromethoxy moiety, in conjunction with other substituents on the benzene ring, offers a nuanced approach to fine-tuning molecular characteristics such as lipophilicity, metabolic stability, and target-binding interactions.[3][4] As the pharmaceutical industry continues to explore new chemical space, understanding the synthesis, properties, and applications of scaffolds like 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is paramount for the development of next-generation therapeutics.
Physicochemical and Structural Attributes
A clear understanding of the fundamental properties of a chemical entity is the cornerstone of its effective utilization in research and development. The key physicochemical data for 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene are summarized below.
| Property | Value | Source |
| CAS Number | 1214349-66-2 | [5][6] |
| Molecular Formula | C₈H₇F₃O | Inferred from structure |
| Molecular Weight | 176.14 g/mol | Inferred from formula |
| Appearance | Colorless liquid (presumed) | [7] |
Synthesis and Mechanistic Insights: The Fluorodesulfurization Approach
A robust and efficient method for the synthesis of aromatic compounds bearing the difluoro(methoxy)methyl fragment involves the fluorodesulfurization of thionoesters.[7] This strategy has proven to be a reliable route for accessing a variety of difluoromethoxylated aromatics with high yields and selectivity.
The general workflow for this transformation is depicted below:
Caption: General synthetic workflow for 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.
The key to this synthesis is the conversion of a thionoester intermediate into the desired difluoromethyl ether. The use of (Diethylamino)sulfur trifluoride (DAST) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), has been identified as an optimal reagent combination for this transformation.[7] This system provides excellent selectivity and high yields for the fluorodesulfurization reaction.[7]
Detailed Experimental Protocol (Representative)
The following protocol is a representative example of the synthesis of a difluoromethoxylated aromatic compound via fluorodesulfurization, adapted from established methodologies.[7]
Step 1: Synthesis of the Thionoester Intermediate
-
To a solution of the corresponding aryl bromide in a suitable solvent (e.g., toluene), add a palladium catalyst and a suitable ligand.
-
Add O-methyl carbonochloridothioate to the reaction mixture.
-
Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product via column chromatography to yield the thionoester intermediate.
Step 2: Fluorodesulfurization
-
Dissolve the thionoester intermediate in a dry, inert solvent such as dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Add DAST (2.0 equivalents) dropwise to the cooled solution.
-
Add a catalytic amount of SnCl₄ (0.05 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to afford the final product, 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.
The Role of the Difluoromethoxy Group in Drug Design
The introduction of fluorine and fluorine-containing moieties into drug candidates is a well-established strategy to enhance their pharmacological properties.[1][2] The difluoromethoxy group, in particular, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of a drug.[3]
-
Lipophilicity and Permeability: The difluoromethoxy group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][3]
-
Target Binding: The highly electronegative fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and potency.[3]
-
Conformational Control: The presence of the difluoromethoxy group can influence the preferred conformation of a molecule, which can be advantageous for optimal binding to a target receptor or enzyme.[2]
The following diagram illustrates the key considerations for incorporating the difluoromethoxy group in a drug discovery program:
Caption: Influence of the –OCHF₂ group on drug properties.
Spectroscopic Characterization
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | 7.0 - 7.5 | Aromatic protons, complex splitting patterns due to F-H coupling. |
| 6.5 - 7.0 (t) | Difluoromethoxy proton (–OCHF₂), triplet due to coupling with two fluorine atoms. | |
| 2.0 - 2.5 (s) | Methyl protons (–CH₃), singlet. | |
| ¹³C NMR | 110 - 160 | Aromatic carbons, with significant splitting for carbons bonded to fluorine. |
| 115 - 125 (t) | Difluoromethoxy carbon (–OCHF₂), triplet due to coupling with two fluorine atoms. | |
| 15 - 25 | Methyl carbon (–CH₃). | |
| ¹⁹F NMR | -70 to -90 | Difluoromethoxy fluorines (–OCHF₂). |
| -110 to -130 | Aromatic fluorine. |
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene. The following information is a summary of the hazards and handling recommendations based on available safety data sheets for similar compounds.[6][8]
| Hazard Category | GHS Classification and Precautionary Statements |
| Health Hazards | H302: Harmful if swallowed.[6][9] H315: Causes skin irritation.[6][8][9] H319: Causes serious eye irritation.[6][8][9] H335: May cause respiratory irritation.[6][9] |
| Handling | P264: Wash hands thoroughly after handling.[6] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| First Aid | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[6] |
| Storage | P405: Store locked up.[6] Store in a cool, well-ventilated place.[8][10] Keep container tightly closed.[8][10] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[8][10] |
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Future Outlook and Applications
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene represents a highly versatile building block for the synthesis of complex molecular architectures. Its utility is not confined to a single therapeutic area but can be envisioned in the development of novel agents for oncology, infectious diseases, and neurodegenerative disorders, where fine-tuning of ADME properties is critical for success.[11][12]
The continued development of efficient and scalable synthetic routes to access such fluorinated intermediates will be crucial for their broader adoption in drug discovery campaigns. As our understanding of the intricate role of fluorine in molecular recognition and metabolism deepens, the strategic application of compounds like 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is poised to accelerate the discovery of safer and more effective medicines.
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Gryko, D., & Piechowska, J. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
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